molecular formula C8H16N2O3S B2934002 N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide CAS No. 1147736-15-9

N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide

Cat. No. B2934002
CAS RN: 1147736-15-9
M. Wt: 220.29
InChI Key: QMZVMWNOHOHQLH-UHFFFAOYSA-N
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Description

“N-[2-oxo-2-(piperidin-1-yl)ethyl]methanesulfonamide” is a compound that contains a piperidine nucleus . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Synthesis Analysis

The synthesis of piperidine-containing compounds has long been widespread . Piperidine is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities . The molecular structure of the compound was confirmed by single-crystal X-ray crystallographic studies .


Chemical Reactions Analysis

The reaction proceeds via N-B bond formation and the 1,2-metalate shift within the boron-intermediate . Precursors can be easily obtained through the Mitsunobu reaction .

Scientific Research Applications

Catalytic Applications

A study by Niknam et al. (2006) demonstrated the use of methanesulfonic acid combined with sodium nitrite in the presence of wet SiO2 as an effective oxidizing agent for converting 1,4-dihydropyridines to their corresponding pyridine derivatives. This process exhibits excellent yields under mild, heterogeneous conditions (Niknam, Razavian, Zolfigol, & Mohammahpoor-Baltork, 2006).

Molecular and Supramolecular Structures

Jacobs, Chan, and O'Connor (2013) reported on the molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene-, and toluenesulfonamide. This research provided detailed insights into their ligand properties for metal coordination (Jacobs, Chan, & O'Connor, 2013).

Transfer Hydrogenation Catalysis

Ruff, Kirby, Chan, and O'Connor (2016) synthesized derivatives and complexes for use in base-free transfer hydrogenation of ketones. This process highlights the role of methanesulfonamide derivatives in catalysis under air, without the need for dried, degassed substrates or basic additives (Ruff, Kirby, Chan, & O'Connor, 2016).

Vibrational Analysis and Structure

Tuttolomondo et al. (2005) explored the theoretical structure and vibrational analysis of ethyl methanesulfonate, providing insights into its electronic structure and the characteristics of the methanesulfonate anion as a leaving group. This study is crucial for understanding the molecular behavior of related compounds (Tuttolomondo, Navarro, Peña, Varetti, & Altabef, 2005).

Synthesis of Sulfonylated Piperidines

Furukawa, Hata, Shigeta, and Urabe (2019) presented a method for the rhodium-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate, leading to the concise preparation of sulfonylated unsaturated piperidines. This process highlights the synthetic utility of sulfonamide derivatives in producing complex molecular architectures (Furukawa, Hata, Shigeta, & Urabe, 2019).

Future Directions

Piperidine and its derivatives continue to be a crucial and difficult task for medicinal chemists around the world . Continuous research has been going on to identify better and more potent drugs for various treatments . This compound could be used in a variety of key medicinal applications .

properties

IUPAC Name

N-(2-oxo-2-piperidin-1-ylethyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O3S/c1-14(12,13)9-7-8(11)10-5-3-2-4-6-10/h9H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMZVMWNOHOHQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC(=O)N1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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